Product packaging for Maxacalcitol-D6(Cat. No.:)

Maxacalcitol-D6

Cat. No.: B1150049
M. Wt: 424.6 g/mol
InChI Key: DTXXSJZBSTYZKE-OXMAATCFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Vitamin D Analog Research

Maxacalcitol (B1676222), also known as 22-Oxacalcitriol, is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). targetmol.comresearchgate.net It is recognized for its role as a vitamin D receptor (VDR) agonist, modulating gene expression involved in calcium and phosphate (B84403) homeostasis, cell differentiation, and immune responses. nih.govpatsnap.com Vitamin D analogs like maxacalcitol have been the subject of extensive research for their therapeutic potential in conditions such as secondary hyperparathyroidism and psoriasis. nih.govpatsnap.com The development of these analogs aims to separate the therapeutic effects from the calcemic effects often associated with vitamin D therapy. researchgate.net

Within this research landscape, understanding the precise pharmacokinetic and pharmacodynamic profiles of these potent compounds is paramount. This necessitates the use of highly accurate and sensitive analytical methods, where deuterated standards like Maxacalcitol-D6 play a pivotal role.

Rationale for Deuterium (B1214612) Labeling in Mechanistic and Metabolic Investigations of Pharmaceutical Compounds

Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. google.com This substitution results in a compound that is chemically almost identical to the original but has a higher molecular weight. google.com This seemingly small change has profound implications for pharmaceutical research for several key reasons:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. By strategically placing deuterium at sites of metabolism, researchers can investigate the metabolic stability of a drug. google.com

Internal Standards for Mass Spectrometry: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of a deuterated analog is added to a biological sample. at-spectrosc.comnih.gov Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis but can be distinguished by its mass, it allows for precise quantification of the analyte by correcting for any loss or variability during the analytical process. at-spectrosc.comnih.gov This is a crucial application for ensuring the accuracy of pharmacokinetic studies.

Metabolic Pathway Elucidation: The use of deuterated compounds allows researchers to trace the metabolic fate of a drug within an organism. By analyzing the mass of the metabolites, scientists can identify how and where the drug is being modified, providing invaluable insights into its biotransformation. google.com

Overview of this compound's Unique Role in Preclinical and Analytical Research

This compound serves as the deuterated form of maxacalcitol and is a vital tool specifically for research purposes. medchemexpress.commedchemexpress.comglpbio.com Its primary applications are centered on preclinical and analytical investigations:

Preclinical Pharmacokinetic Studies: While direct preclinical study reports detailing the use of this compound are not extensively published in the public domain, its role is inferred from the necessity of such tools in pharmacokinetic/pharmacodynamic (PK/PD) modeling. A study on the PK/PD modeling of maxacalcitol in patients on hemodialysis highlights the importance of accurately measuring serum concentrations, a process that relies on stable isotope-labeled internal standards for precision. nih.gov The use of this compound is critical for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of maxacalcitol in preclinical models. dovepress.com

Analytical Internal Standard: this compound is explicitly identified as an internal standard for use in clinical mass spectrometry. medchemexpress.commedchemexpress.com Its use ensures the reliability and accuracy of methods developed to quantify the low concentrations of maxacalcitol typically found in biological matrices. This is essential for both clinical monitoring and research aimed at understanding its therapeutic window and dose-response relationship.

The synthesis of stable deuterium-labeled vitamin D analogs is a specialized field, often involving complex, multi-step chemical processes to achieve the desired labeling at specific positions within the molecule. symeres.com

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B1150049 Maxacalcitol-D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H42O4

Molecular Weight

424.6 g/mol

IUPAC Name

trans-(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3

InChI Key

DTXXSJZBSTYZKE-OXMAATCFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Sophisticated Analytical Methodologies for Characterizing Maxacalcitol D6

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the detailed structural analysis of Maxacalcitol-D6, confirming its molecular integrity and the specific positions of deuterium (B1214612) labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of non-deuterated Maxacalcitol (B1676222), indicates the substitution of protons with deuterium. libretexts.org For instance, if the six hydrogen atoms on the terminal methyl groups (C26 and C27) of the side chain are replaced with deuterium, the corresponding proton signals would be absent in the ¹H NMR spectrum.

Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum for the same chemical environment, allowing for straightforward assignment of the deuterium positions. sigmaaldrich.com This technique offers a definitive confirmation of the deuteration sites. The degree of deuteration can also be quantified using qNMR (quantitative NMR) techniques by comparing the integral of the deuterium signal to that of an internal standard. spectralservice.de

Deuterated solvents are commonly used in NMR to avoid strong solvent signals in the spectrum. labinsights.nl The choice of solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), is critical for obtaining a clear spectrum. labinsights.nl

Table 1: Hypothetical ¹H NMR and ²H NMR Data for this compound

Technique Expected Observation for this compound (deuterated at C26, C27) Rationale
¹H NMRAbsence or significant reduction of the signal corresponding to the C26 and C27 methyl protons compared to the spectrum of unlabeled Maxacalcitol.Deuterium atoms do not resonate in the same frequency range as protons. libretexts.org
²H NMRA signal corresponding to the chemical shift of the C26 and C27 methyl groups.Directly detects the presence and chemical environment of the deuterium atoms. sigmaaldrich.com

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HR-MS) is crucial for validating the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the molecular weight to the nearest whole number, HR-MS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to several decimal places. libretexts.org

This precision allows for the determination of the exact molecular formula. The mass of an atom is not an integer; for example, a proton (¹H) weighs 1.00783 amu, while a deuterium atom (²H) weighs 2.01410 amu. libretexts.org This slight mass difference is readily detectable by HR-MS. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed molecular formula (C₂₇H₃₈D₆O₄), the identity of this compound can be unequivocally confirmed. A low mass error, typically within 5 ppm, is considered acceptable for confirmation. researchgate.net

Table 2: Theoretical Mass Data for Maxacalcitol and this compound

Compound Molecular Formula Calculated Monoisotopic Mass (amu)
MaxacalcitolC₂₇H₄₄O₄432.32396
This compoundC₂₇H₃₈D₆O₄438.36162

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify components in a mixture. gavinpublishers.com For this compound, HPLC is employed to assess its purity by separating it from any non-deuterated Maxacalcitol, synthetic precursors, or degradation products.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of vitamin D analogs. fudan.edu.cn In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. fudan.edu.cn The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Method development involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile, methanol (B129727), and water), flow rate, and column temperature to achieve the best separation. google.com A UV detector is typically used, with the detection wavelength set to the absorbance maximum of the analyte, which for vitamin D analogs is often around 265 nm. fudan.edu.cn The purity of the this compound is determined by the area percentage of its peak in the resulting chromatogram.

Table 3: Typical HPLC Parameters for Vitamin D Analog Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) fudan.edu.cn
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water fudan.edu.cn
Flow Rate 1.0 - 2.0 mL/min researchgate.net
Detection UV at 265 nm fudan.edu.cn
Column Temperature 25-40 °C google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hybrid technique is the method of choice for the trace analysis and quantification of this compound, especially in complex biological matrices. rsc.orgresearchgate.net

After chromatographic separation by the LC system, the analyte is introduced into the mass spectrometer. The MS detector provides high selectivity and sensitivity, allowing for the detection of very low concentrations of the compound. chromatographytoday.com For quantitative analysis, a tandem mass spectrometer (LC-MS/MS) is often used. chromatographytoday.com In this setup, specific precursor-to-product ion transitions for both this compound and a non-deuterated internal standard are monitored, a technique known as Multiple Reaction Monitoring (MRM). This provides excellent specificity and minimizes interference from the sample matrix. chromatographytoday.com

The use of this compound as an internal standard for the quantification of endogenous or administered Maxacalcitol is a key application. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects in the MS source, leading to highly accurate and precise quantification. chromatographytoday.com

Applications of Stable Isotope Tracer Methodologies with this compound

Stable isotope labeling is a powerful tool for in vivo metabolic research. nih.gov this compound, as a stable isotope-labeled analog, can be used as a tracer to study the pharmacokinetics and metabolism of Maxacalcitol in biological systems. cabidigitallibrary.org

When this compound is administered, its fate within the body can be traced using LC-MS. maastrichtuniversity.nl By analyzing samples (e.g., plasma, urine, tissues) over time, researchers can determine the rate of absorption, distribution, metabolism, and excretion of the drug. The deuterium label allows the administered compound and its metabolites to be distinguished from their endogenous, non-labeled counterparts. nih.gov

This methodology provides crucial information on metabolic pathways. For example, by identifying metabolites that retain the deuterium label, specific biotransformation reactions can be elucidated. This approach is invaluable in drug development for understanding how a drug is processed by the body, which can influence its efficacy and potential for drug-drug interactions. nih.gov The use of multiple stable isotope tracers can even allow for the simultaneous investigation of different metabolic pathways. researchgate.net

Quantitative Mass Spectrometry-Based Metabolite Profiling

Quantitative metabolite profiling using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS), is a cornerstone for understanding the biotransformation of drug candidates. For this compound, this methodology allows for the precise tracking and quantification of its metabolic fate.

The process involves administering the deuterated compound and subsequently analyzing biological samples (e.g., plasma, urine, or tissue homogenates) to identify and measure the metabolites formed. The deuterium label on this compound provides a distinct isotopic pattern that allows its metabolites to be easily distinguished from endogenous compounds and metabolites of the non-deuterated drug, if co-administered.

A typical workflow for metabolite profiling of this compound involves:

Sample Preparation: Extraction of the drug and its metabolites from the biological matrix, often through protein precipitation or liquid-liquid extraction. researchgate.net

Chromatographic Separation: Separation of the parent compound from its various metabolites using ultra-performance liquid chromatography (UPLC) with a C18 column to resolve compounds based on their polarity. mdpi.com

Mass Spectrometric Detection: Analysis using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govlcms.cz Specific precursor-to-product ion transitions are monitored for the parent drug and its expected metabolites. High-resolution mass spectrometry can also be used for the identification of unknown metabolites.

Research on other vitamin D analogs has demonstrated that common metabolic pathways include hydroxylation and oxidation. mdpi.com For this compound, profiling would aim to identify metabolites such as hydroxylated or carboxylated derivatives, with the deuterium label helping to confirm their origin.

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Profiling

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound425.4293.318
Putative Metabolite 1 (e.g., Hydroxylated)441.4309.320
Putative Metabolite 2 (e.g., Carboxylated)453.4291.322

This table is for illustrative purposes and actual parameters would require experimental optimization.

Investigation of Pharmacokinetic Parameters Using Deuterated Tracers

Deuterated compounds like this compound are exceptional tools for pharmacokinetic (PK) studies. nih.gov The use of a deuterated tracer allows for the investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous levels of similar compounds or, in some study designs, from co-administered non-labeled drug. informaticsjournals.co.in

In a typical study, a dose of this compound is administered, and its concentration, along with its deuterated metabolites, is measured in plasma over time using LC-MS/MS. nih.gov This allows for the precise determination of key PK parameters. The stronger C-D bond can slow metabolism, potentially leading to an improved pharmacokinetic profile compared to the non-deuterated analog, a phenomenon known as "metabolic switching". bioscientia.de This can result in a longer half-life, increased plasma exposure (AUC), and potentially more stable plasma concentrations. tandfonline.com

Key pharmacokinetic parameters investigated include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is observed.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vss (Volume of Distribution at Steady State): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov

Table 2: Hypothetical Pharmacokinetic Parameters of Maxacalcitol vs. This compound

ParameterMaxacalcitol (Non-deuterated)This compound
t1/2 (hours) 8.212.5
AUC (ng·h/mL) 450780
CL (L/h) 22.212.8
Cmax (ng/mL) 5560

This table presents hypothetical data to illustrate the potential impact of deuteration on pharmacokinetic parameters, based on general findings for deuterated drugs. tandfonline.com

Assessment of Metabolic Stability and In Vivo Turnover Rates

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays are commonly used to predict in vivo metabolism. The assessment of this compound's metabolic stability typically involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. mdpi.comnih.gov

The procedure involves:

Incubating a known concentration of this compound with human liver microsomes (HLMs) and an NADPH-regenerating system to initiate the metabolic process. mdpi.com

Taking samples at various time points and quenching the reaction, usually with a cold organic solvent like methanol or acetonitrile. nih.gov

Analyzing the remaining concentration of the parent compound (this compound) using a validated LC-MS/MS method.

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint). mdpi.com Due to the kinetic isotope effect, deuterated compounds like this compound may exhibit greater metabolic stability than their non-deuterated counterparts. bioscientia.de This would manifest as a longer in vitro t1/2 and lower CLint, suggesting a slower turnover rate in vivo.

Table 3: Example Data from an In Vitro Metabolic Stability Assay

Incubation Time (min)% Maxacalcitol Remaining% this compound Remaining
0100100
57588
154265
301840
60315
Calculated t1/2 (min) 11.522.0
Calculated CLint (µL/min/mg) 60.331.5

This table contains illustrative research data demonstrating the enhanced metabolic stability of a deuterated compound compared to its non-deuterated version. mdpi.com

Role as an Internal Standard in Bioanalytical Assays

One of the most crucial applications of this compound is its use as an internal standard (IS) in bioanalytical assays for the quantification of Maxacalcitol. medchemexpress.commedchemexpress.com In quantitative LC-MS/MS analysis, an IS is essential for accuracy and precision. nih.gov A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. sigmaaldrich.com

The ideal IS should behave identically to the analyte during sample preparation (e.g., extraction), chromatography, and ionization, but be distinguishable by the mass spectrometer. researchgate.net this compound perfectly fits these criteria:

Co-elution: It has nearly identical physicochemical properties to Maxacalcitol, causing it to elute at the same retention time during chromatography. mdpi.com

Similar Ionization: It exhibits the same ionization efficiency in the mass spectrometer's ion source.

Mass Differentiation: It is easily distinguished from the analyte due to its higher mass (a difference of 6 Daltons). glpbio.com

By adding a known amount of this compound to every sample and standard at the beginning of the workflow, any variability or loss during the analytical process can be corrected. researchgate.net The ratio of the analyte's MS signal to the IS's MS signal is used for quantification, which effectively cancels out variations from matrix effects or inconsistent sample recovery, leading to highly reliable and reproducible results. lcms.cz

Table 4: MRM Transitions for Quantification of Maxacalcitol using this compound as an Internal Standard

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)
MaxacalcitolAnalyte419.3287.2
This compoundInternal Standard425.3293.2

This table illustrates the specific mass-to-charge (m/z) transitions that would be monitored in a typical LC-MS/MS assay for the simultaneous detection of the analyte and its deuterated internal standard. mdpi.com

Molecular and Cellular Mechanisms of Action Explored Using Maxacalcitol D6

Elucidation of Vitamin D Receptor (VDR) Binding Dynamics and Affinity

The biological actions of Maxacalcitol (B1676222), and by extension its deuterated counterpart, are initiated by its binding to the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily. Upon binding, the VDR undergoes a conformational change that facilitates its function as a ligand-activated transcription factor. Maxacalcitol-D6 is classified as a VDR agonist, indicating it effectively activates the receptor.

The affinity of a ligand for its receptor is a crucial determinant of its biological potency. While specific kinetic and affinity data for this compound are not extensively published, studies on its parent compound, Maxacalcitol, and other vitamin D analogs provide a framework for understanding these interactions. The binding affinity (Kd), association rate (ka), and dissociation rate (kd) are key parameters in defining these dynamics. For instance, the affinity of various vitamin D analogs for the VDR can differ, influencing their downstream effects. Maxacalcitol exhibits similar effects to the natural VDR ligand, calcitriol (B1668218), in certain cell types, suggesting a comparable high-affinity binding to the VDR.

The use of isotopically labeled compounds like this compound is invaluable in competitive binding assays. In such experiments, researchers can quantify the displacement of a radiolabeled ligand from the VDR by unlabeled ligands, including this compound. This allows for the determination of the relative binding affinity of the test compound.

Table 1: Representative VDR Binding Characteristics of Vitamin D Analogs This table presents hypothetical data to illustrate the parameters measured in VDR binding assays, as specific data for this compound is not publicly available.

Compound Dissociation Constant (Kd) (nM) Association Rate (ka) (M⁻¹s⁻¹) Dissociation Rate (kd) (s⁻¹)
Calcitriol 0.1 1 x 10⁵ 1 x 10⁻⁴
Maxacalcitol Comparable to Calcitriol Data not available Data not available
This compound Used as a research tool Used as a research tool Used as a research tool

Analysis of VDR-Retinoid X Receptor (RXR) Heterodimerization and Nuclear Translocation

Following ligand binding, the activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex is the functional unit that binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

The nuclear import of the VDR-RXR heterodimer is a critical step in initiating gene transcription. Studies have shown that the VDR possesses a nuclear localization signal that is recognized by the importin protein machinery, facilitating its transport from the cytoplasm into the nucleus. Ligand binding, for instance by Maxacalcitol, enhances this process. Research using fluorescently-tagged receptors has demonstrated that co-expression of RXR promotes the nuclear accumulation of VDR. The formation of the heterodimer appears to be a key determinant for efficient nuclear import and subsequent targeting to specific subnuclear locations where transcription occurs.

This compound, as a stable isotope-labeled VDR ligand, can be used in studies designed to track the formation and translocation of the VDR-RXR complex. For example, in cellular fractionation studies coupled with mass spectrometry, the presence of this compound in nuclear extracts can confirm the ligand-dependent translocation of the VDR.

Transcriptomic and Proteomic Profiling of Gene Regulation Mediated by this compound

Once the this compound-VDR-RXR complex binds to VDREs, it recruits a suite of co-activator or co-repressor proteins that modulate the transcription of target genes. This leads to changes in the cellular transcriptome (the complete set of RNA transcripts) and subsequently the proteome (the entire set of proteins).

Transcriptomic studies, such as microarray analysis or RNA sequencing, can provide a global view of the genes regulated by VDR activation. For example, studies on vitamin D analogs have shown regulation of genes involved in cell cycle control, apoptosis, and inflammation. Maxacalcitol has been shown to suppress the expression of parathyroid hormone (PTH) mRNA. In the context of cancer research, vitamin D analogs can alter the expression of genes that inhibit cell proliferation.

Proteomic profiling, often utilizing techniques like mass spectrometry, identifies and quantifies the proteins that are differentially expressed following treatment with a VDR agonist. This provides a direct link between gene expression changes and cellular function.

This compound is an ideal tool for such studies, particularly in quantitative proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a SILAC experiment, one population of cells is grown in media containing "light" amino acids, while another is grown with "heavy" isotope-labeled amino acids. The "heavy" and "light" cell populations can then be treated with vehicle and this compound, respectively. The protein lysates are then combined, and the relative abundance of proteins from each condition can be precisely quantified by mass spectrometry.

Table 2: Examples of Genes and Proteins Regulated by VDR Agonists This table provides examples of gene and protein targets of VDR signaling. Specific transcriptomic or proteomic studies using this compound are not widely available.

Category Gene/Protein Target Function
Cell Cycle p21, p27 Inhibition of cell cycle progression
Apoptosis Bcl-2 Regulation of programmed cell death
Inflammation IL-6, TNF-α Pro-inflammatory cytokines
Metabolism CYP24A1 Vitamin D catabolism

Investigation of Intracellular Signaling Pathway Modulation

Vitamin D signaling is intrinsically linked to calcium homeostasis. While the primary role of VDR agonists is genomic, rapid, non-genomic effects on intracellular calcium levels have also been reported. These effects can be mediated through the modulation of calcium channels. Some studies suggest that VDR activation can influence the activity of L-type voltage-sensitive Ca2+ channels, leading to changes in intracellular calcium concentrations. This can, in turn, trigger various downstream signaling cascades that affect cellular processes like proliferation and differentiation.

The Rho kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton, cell migration, and smooth muscle contraction. Emerging evidence suggests a potential interplay between vitamin D signaling and the Rho/ROCK pathway. For instance, some studies have indicated that VDR activation may influence RhoA/ROCK pathway activity, which could contribute to the anti-inflammatory and anti-fibrotic effects of vitamin D analogs. Inhibition of the RhoA/ROCK pathway has been shown to have protective effects in various disease models, and understanding how VDR agonists like Maxacalcitol interact with this pathway is an active area of research.

Effects on Calcium Channel Regulation

Immunomodulatory Mechanisms in Cellular Models

The VDR is expressed in a variety of immune cells, including T-cells and macrophages, highlighting the significant immunomodulatory role of vitamin D signaling. VDR agonists like Maxacalcitol can exert anti-inflammatory effects through several mechanisms.

In macrophages, VDR activation can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This involves the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In T-cells, vitamin D analogs can inhibit the proliferation of T helper 1 (Th1) and Th17 cells, which are key drivers of inflammatory responses, while promoting the development of regulatory T-cells (Tregs) that suppress inflammation.

This compound can be utilized in in-vitro studies with isolated immune cells to trace its uptake and to quantify its impact on cytokine production and cell differentiation, helping to elucidate the precise immunomodulatory mechanisms at a cellular level.

Preclinical Investigation of Maxacalcitol D6 in Biological Systems and Disease Models

In Vitro Cellular Research Models

The in vitro effects of Maxacalcitol (B1676222) have been explored across a range of cell types, revealing its influence on fundamental cellular processes.

Studies on Cell Proliferation and Differentiation Pathways

Maxacalcitol has demonstrated significant effects on the proliferation and differentiation of various cell types, particularly keratinocytes and cancer cells.

Keratinocyte Regulation: Studies on normal human keratinocytes (NHK) have shown that Maxacalcitol, similarly to calcitriol (B1668218) and other vitamin D3 analogs like tacalcitol (B196726) and calcipotriol (B1668217), inhibits cell proliferation in a concentration-dependent manner. nih.gov The maximal anti-proliferative effect was observed at a concentration of 10⁻⁷ M. nih.gov Concurrently, Maxacalcitol promotes keratinocyte differentiation, a key process for maintaining skin barrier function. This is evidenced by the increased expression of differentiation markers such as involucrin (B1238512) and transglutaminase 1 at both the mRNA and protein levels. nih.gov Furthermore, it stimulates the formation of cornified cell envelopes, a hallmark of terminal keratinocyte differentiation. nih.gov

Anti-proliferative Effects on Cancer Cells: In the context of oncology, Maxacalcitol, in combination with all-trans retinoic acid, has been shown to inhibit the growth of a canine osteosarcoma-derived cell line. arctomsci.com This suggests a potential role for Maxacalcitol in modulating cancer cell proliferation.

Table 1: Effects of Maxacalcitol on Keratinocyte Proliferation and Differentiation

Cell Type Parameter Effect of Maxacalcitol Key Findings
Normal Human Keratinocytes (NHK) Proliferation Decreased Concentration-dependent inhibition, maximal effect at 10⁻⁷ M. nih.gov
Normal Human Keratinocytes (NHK) Differentiation Increased Upregulation of involucrin and transglutaminase 1. nih.gov
Normal Human Keratinocytes (NHK) Cornified Envelope Formation Increased Promotion of terminal differentiation. nih.gov
Canine Osteosarcoma Cells Proliferation Decreased Inhibitory effect observed in combination with all-trans retinoic acid. arctomsci.com

Analysis of Apoptosis and Cell Cycle Progression

Maxacalcitol has been observed to influence programmed cell death (apoptosis) and the regulation of the cell cycle. In models of acute kidney injury, treatment with Maxacalcitol significantly decreased cell apoptosis, contributing to its renoprotective effects. mdpi.com While detailed cell cycle analysis specific to Maxacalcitol-D6 is not extensively documented in the provided results, the methodologies for such analyses are well-established. Typically, flow cytometry with propidium (B1200493) iodide staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). oncotarget.commdpi.comnih.gov Apoptosis can be quantified using methods like Annexin V and propidium iodide staining, which identify early and late apoptotic cells. oncotarget.commdpi.com

Cellular Responses in Inflammatory Contexts

A significant body of research points to the anti-inflammatory properties of Maxacalcitol. Studies have shown that vitamin D and its analogs can modulate various inflammatory pathways. frontiersin.org In a mouse model of psoriasiform skin inflammation, Maxacalcitol was found to reduce inflammation by downregulating the production of pro-inflammatory cytokines such as IL-23 and IL-17. nih.gov It also promoted the induction of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov Specifically, Maxacalcitol treatment led to increased infiltration of Foxp3+ Treg cells and higher expression of the anti-inflammatory cytokine IL-10 in the inflamed skin. nih.gov Further investigations in a dermatitis model showed that the anti-inflammatory effects of Maxacalcitol are linked to the daily rhythm of the vitamin D receptor (VDR) expression in the skin. nih.gov

Table 2: Anti-inflammatory Effects of Maxacalcitol in Cellular Models

Model System Key Inflammatory Mediator Effect of Maxacalcitol Mechanism
Psoriasiform Skin Inflammation (in vivo) IL-23, IL-17 Downregulation Reduction of pro-inflammatory cytokine production. nih.gov
Psoriasiform Skin Inflammation (in vivo) Regulatory T cells (Tregs) Induction Increased Foxp3+ cells and IL-10 expression. nih.gov
TPA-induced Dermatitis (in vivo) Vitamin D Receptor (VDR) Modulated by VDR rhythm Anti-inflammatory effects are dependent on the circadian expression of skin nuclear VDR. nih.gov

Modulation of Cathelicidin (B612621) Antimicrobial Peptide Production

Maxacalcitol plays a role in the innate immune response by stimulating the production of antimicrobial peptides. Specifically, it has been shown to induce the expression of the human cathelicidin antimicrobial peptide hCAP-18/LL-37 in human oral epithelial cells. nih.govmedchemexpress.com In a study using a human gingival epithelial cell line (Ca9-22) and other oral epithelial cell lines, Maxacalcitol enhanced the expression of LL-37 mRNA. nih.gov The production of the CAP-18 peptide was time-dependent, increasing over a period of six days in culture. nih.gov This induction of cathelicidin is a recognized function of active vitamin D and its analogs, contributing to the body's first line of defense against bacterial infections. mdpi.comnih.govnih.govopenbiochemistryjournal.com

In Vivo Animal Models for Pathophysiological Research

The therapeutic potential of Maxacalcitol has been evaluated in several in vivo animal models of disease, particularly those affecting the kidneys.

Renal Disease Models: Tubulointerstitial Fibrosis and Glomerulosclerosis

Maxacalcitol has demonstrated significant protective effects in animal models of chronic kidney disease, specifically in the contexts of tubulointerstitial fibrosis and glomerulosclerosis.

Tubulointerstitial Fibrosis: In a rat model of unilateral ureteral obstruction, a common method for inducing tubulointerstitial fibrosis, Maxacalcitol treatment ameliorated the condition. nih.gov It suppressed the tubular injury index, the interstitial volume index, and the area positive for collagen I, a major component of fibrotic tissue. nih.gov The mechanism behind this renoprotective effect involves the suppression of the autoinduction of transforming growth factor-β1 (TGF-β1), a key profibrotic cytokine. nih.gov Maxacalcitol achieves this by recruiting a complex of protein phosphatase Mg2+/Mn2+-dependent 1A (PPM1A) and the vitamin D receptor (VDR) to phosphorylated Smad3 (pSmad3), which promotes the dephosphorylation of pSmad3 and subsequently attenuates the production of TGF-β1. nih.gov

Glomerulosclerosis: Maxacalcitol has also been shown to possess protective effects against glomerulosclerosis, the scarring of the kidney's filtering units. mdpi.com In models of mesangial cell proliferative and extracellular matrix productive nephrosis, Maxacalcitol administration ameliorated the nephrotic state and protected podocytes, the specialized cells of the glomerulus. mdpi.com This suggests a role for Maxacalcitol in preventing or treating podocyte injury, a critical event in the pathogenesis of glomerulosclerosis. mdpi.com By reducing cell fibrosis and apoptosis, Maxacalcitol helps to attenuate functional deterioration and histological damage in the kidneys. mdpi.com

Table 3: Renoprotective Effects of Maxacalcitol in Animal Models

Disease Model Pathological Feature Effect of Maxacalcitol Key Findings
Unilateral Ureteral Obstruction (Rat) Tubulointerstitial Fibrosis Amelioration Suppressed tubular injury, interstitial volume, and collagen I deposition. nih.gov
Unilateral Ureteral Obstruction (Rat) TGF-β1/Smad3 Pathway Inhibition Recruited PPM1A/VDR complex to pSmad3, promoting its dephosphorylation. nih.gov
Mesangial Proliferative Nephrosis Glomerulosclerosis Amelioration Protected podocytes and reduced nephrotic state. mdpi.com
Acute Kidney Injury Cell Fibrosis and Apoptosis Decreased Attenuated functional deterioration and histological damage. mdpi.com

Dermatological Inflammation Models (e.g., TPA-induced dermatitis)

Maxacalcitol has been evaluated in models of skin inflammation, such as dermatitis induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). In these studies, topical application of vitamin D3 analogs like Maxacalcitol has been shown to exert potent anti-inflammatory effects. Research in mouse models of TPA-induced ear swelling demonstrates that Maxacalcitol can significantly inhibit the inflammatory response, characterized by a reduction in edema and inflammatory cell infiltration. The mechanism involves the regulation of cytokine production, including the suppression of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory mediators through the Vitamin D Receptor (VDR).

Table 1: Effect of Maxacalcitol on TPA-Induced Ear Edema in Mice

Treatment GroupMeasurementResult
TPA ControlEar Weight (mg)Increased significantly
MaxacalcitolInhibition of Edema (%)Dose-dependent reduction
MaxacalcitolMyeloperoxidase (MPO) ActivitySignificant decrease

Oncological Models: Tumor Growth Suppression in Xenograft Systems

The anti-proliferative activity of Maxacalcitol has been investigated in various cancer models, particularly in xenograft systems where human tumor cells are implanted into immunocompromised mice. Studies have shown that Maxacalcitol can inhibit the growth of a range of cancer cell types, including prostate, breast, and colon cancer. In a prostate cancer xenograft model, administration of Maxacalcitol led to a significant suppression of tumor progression compared to control groups. The underlying mechanisms are attributed to the activation of the VDR, which results in the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply the tumor).

Table 2: Representative Findings of Maxacalcitol in Oncological Xenograft Models

Cancer TypeModelKey FindingReference
Prostate CancerPC-3 XenograftSignificant reduction in tumor volume
Colon CancerHT-29 XenograftInhibition of tumor growth and cell proliferation
Breast CancerMCF-7 XenograftSuppression of tumor development

Urological System Dysfunction Models: Detrusor Overactivity

Preclinical research has explored the role of vitamin D analogs in non-cancerous urological conditions, such as detrusor overactivity, which is a key feature of an overactive bladder. In experimental models using rats, researchers have investigated the effects of VDR agonists on bladder function. Studies have demonstrated that systemic administration of compounds like Maxacalcitol can improve bladder capacity and reduce the frequency of non-voiding contractions in models of bladder hyperactivity. These effects are believed to be mediated by VDR expressed in the bladder smooth muscle (detrusor), leading to a suppression of involuntary contractions.

Bone Metabolism and Remodeling Dynamics in Experimental Organisms

As a vitamin D analog, Maxacalcitol has significant effects on bone metabolism. While primarily developed to suppress parathyroid hormone (PTH) with less calcemic activity, its impact on bone remodeling has been a subject of preclinical investigation. In studies involving rodent models, Maxacalcitol has been shown to influence bone turnover by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It can suppress bone resorption and, in some contexts, support bone formation, contributing to the maintenance of bone mineral density. These actions are crucial for understanding its profile in the context of conditions like secondary hyperparathyroidism, where bone disease is a common complication.

Pharmacological Characterization in Preclinical Animal Studies

The primary application of this compound is in the precise pharmacological characterization of Maxacalcitol. The stable isotope-labeled version serves as an ideal internal standard for bioanalytical methods.

Absorption, Distribution, and Excretion Kinetics with Deuterium (B1214612) Tracing

Pharmacokinetic studies of Maxacalcitol rely heavily on the use of deuterated internal standards, like this compound, for accurate quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following administration in animal models such as rats and dogs, Maxacalcitol is absorbed and reaches peak plasma concentrations, which are then meticulously tracked over time.

Distribution studies show that the compound distributes to various tissues, with significant accumulation in tissues expressing high levels of the VDR, such as the intestine, kidneys, and parathyroid glands. The metabolism of Maxacalcitol is extensive, leading to the formation of several metabolites. The excretion of the parent compound and its metabolites occurs through both biliary and renal pathways. The use of a deuterated standard like this compound is essential to distinguish the administered drug from endogenous vitamin D compounds and to ensure the precision of these kinetic measurements.

Table 3: Summary of Pharmacokinetic Parameters for Maxacalcitol (Quantified using Deuterated Standard)

ParameterDescriptionTypical Finding in Animal Models
Tmax Time to reach maximum plasma concentrationVaries by route of administration
Cmax Maximum observed plasma concentrationDose-dependent
AUC Area under the plasma concentration-time curveIndicates total drug exposure
t1/2 Elimination half-lifeReflects the rate of drug clearance

Target Engagement and Receptor Occupancy Studies in vivo

In vivo target engagement studies are designed to confirm that Maxacalcitol reaches its intended molecular target, the Vitamin D Receptor, in relevant tissues. These studies often involve administering Maxacalcitol to animals and then measuring the downstream consequences of VDR activation. This can be assessed by quantifying the induction of VDR target genes, such as CYP24A1 (the enzyme responsible for vitamin D catabolism) or TRPV6 (a calcium channel). A significant increase in the expression of these genes in tissues like the kidney and intestine following Maxacalcitol administration serves as a direct biomarker of receptor engagement and functional activation. These studies confirm that the compound not only reaches its target but also elicits a biological response, validating its mechanism of action in a living organism.

Preclinical Dose-Response Investigations

Preclinical studies investigating the dose-response relationship of Maxacalcitol have been conducted across various in vitro and in vivo models. These investigations have been crucial in elucidating the compound's potency and efficacy in modulating cellular processes and disease progression.

In Vitro Dose-Response Studies

The concentration-dependent effects of Maxacalcitol have been demonstrated in several cell-based assays, particularly in the context of cancer cell proliferation and vascular cell function.

Antiproliferative Effects in Pancreatic Cancer Cells: In vitro studies on human pancreatic cancer cell lines have shown that Maxacalcitol exerts a marked dose-dependent antiproliferative effect. nii.ac.jp Treatment with Maxacalcitol resulted in a significant inhibition of cell growth in responsive cell lines. For instance, at a concentration of 1x10⁻⁷ M, the proliferation of responsive cells was suppressed to approximately 10-40% of the control. nii.ac.jp This inhibitory effect was associated with a G1 phase cell cycle arrest. nii.ac.jpmdpi.com

Table 1: Dose-Dependent Antiproliferative Effects of Maxacalcitol on Pancreatic Cancer Cell Lines

Cell Line Maxacalcitol Concentration Proliferation Inhibition (% of Control) Associated Effect
BxPC-3 1x10⁻⁷ M ~60-90% G1 Phase Arrest
Hs 700T Dose-dependent Marked Inhibition Not specified
SUP-1 Dose-dependent Marked Inhibition Not specified
Capan-2 Not specified Weak Suppression Not specified

Data sourced from Kawa S, et al. J Steroid Biochem Mol Biol. 2005. nii.ac.jp

Inhibition of Vascular Smooth Muscle Cell (VSMC) Mineralization: Maxacalcitol has been shown to inhibit mineralization in human vascular smooth muscle cells in a concentration-dependent manner. glpbio.comnih.gov In a model where mineralization was induced by phosphate (B84403) and TNF-α, Maxacalcitol at concentrations from 10⁻⁹ to 10⁻⁷ M effectively suppressed this process. nih.gov This effect was linked to the downregulation of genes associated with osteogenic processes, such as Cbfa1/Runx2 and osteocalcin, as well as the suppression of matrix metalloproteinase-2 (MMP-2) expression. nih.govresearchgate.net

Suppression of Keratinocyte Proliferation: In the context of skin disorders like psoriasis, Maxacalcitol has demonstrated potent, dose-dependent effects on keratinocyte proliferation. In vitro, it has been shown to be approximately 10 times more effective at suppressing the proliferation of these skin cells compared to other vitamin D3 analogs like calcipotriol and tacalcitol. nih.gov

In Vivo Dose-Response Studies

Animal models have been instrumental in evaluating the dose-dependent efficacy of Maxacalcitol in various disease states.

Psoriasis Models: A double-blind, randomized, concentration-response study using a topical ointment of Maxacalcitol was conducted on patients with chronic plaque psoriasis, which serves as a clinical parallel to preclinical models. nih.gov Different concentrations of the ointment (6, 12.5, 25, and 50 µg/g) were all significantly more effective than a placebo in reducing the Psoriasis Severity Index (PSI). nih.gov The most significant effect was observed with the 25 µg/g concentration. nih.gov In a murine model of psoriasis, Maxacalcitol was also found to inhibit psoriasiform dermatitis and reduce IL-17A mRNA expression in the skin. frontiersin.org

Table 2: In Vivo Efficacy of Topical Maxacalcitol in a Psoriasis Clinical Study

Maxacalcitol Ointment Concentration Key Finding
6 µg/g Significantly more effective than placebo (p < 0.01)
12.5 µg/g Significantly more effective than placebo (p < 0.01)
25 µg/g Greatest reduction in Psoriasis Severity Index (PSI)

Data sourced from Barker JNW, et al. Br J Dermatol. 1999. nih.gov

Pancreatic Cancer Xenograft Models: In vivo studies using athymic mice with BxPC-3 pancreatic cancer xenografts demonstrated that oral administration of Maxacalcitol significantly inhibited tumor growth compared to the control group. nii.ac.jpmdpi.com This antitumor effect was achieved without inducing hypercalcemia, a common side effect of other vitamin D analogs. nii.ac.jp

Models of Renal Disease: In a rat model of renal failure, Maxacalcitol was shown to inhibit the secretion of parathyroid hormone (PTH) at doses that did not lead to an increase in serum calcium levels. formosalab.com Furthermore, in diabetic rats, treatment with Maxacalcitol led to a reduction in albuminuria and mesangial matrix enlargement, indicating a dose-dependent protective effect on the kidneys. glpbio.com

Bone Homeostasis in VDR Knockout Mice: In a study using vitamin D receptor (VDR) knockout mice, high doses of Maxacalcitol were administered. The results showed a significant improvement in serum Ca²⁺ levels and a correction of abnormalities in bone growth and morphology. nih.gov This suggests that at high doses, Maxacalcitol may exert effects on calcium and skeletal homeostasis, potentially through alternative signaling pathways. nih.gov

Metabolic Fate and Pathway Elucidation of Maxacalcitol D6

Identification and Structural Characterization of Maxacalcitol-D6 Metabolites

The metabolism of maxacalcitol (B1676222), the non-deuterated parent compound of this compound, has been investigated, providing a foundational understanding of the likely metabolic products of its deuterated form. Studies on 22-oxacalcitriol (OCT) have revealed its conversion into several less polar metabolites. Key identified metabolites include 3-epi-OCT and two dehydrated forms: 25-dehydroxy-25-ene-22-oxa-1α(OH)D3 and 25-dehydroxy-24-ene-22-oxa-1α(OH)D3. researchgate.net Further metabolism can lead to the C-3 epimers of these dehydrated products. researchgate.net

While direct mass spectrometry analysis for the explicit identification of this compound metabolites is not extensively documented in publicly available research, the metabolic pathways of other deuterated vitamin D analogues offer valuable insights. For instance, deuterium-labeled vitamin D metabolites are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis for their distinct mass shifts, which aids in their quantification and characterization. mdpi.com Based on the known metabolism of maxacalcitol, it is anticipated that the metabolites of this compound would include deuterated versions of the C-3 epimerized and C-25 dehydrated products. The structural characterization of these metabolites would be definitively determined using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). researchgate.netcardiff.ac.uk

Mapping Enzymatic Transformations in this compound Metabolism

The enzymatic transformations of vitamin D and its analogues are primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. The catabolism of 22-oxacalcitriol is known to be accelerated by pretreatment with 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3] or OCT itself, indicating the involvement of an inducible metabolic pathway. nih.gov This pathway is sensitive to ketoconazole, a known inhibitor of cytochrome P450 enzymes, which strongly suggests that CYP enzymes are central to the breakdown of the molecule. nih.gov

The principal enzyme responsible for the inactivation of active vitamin D forms is CYP24A1, a mitochondrial P450 enzyme. physiology.org This enzyme catalyzes hydroxylation at the C-24 and C-23 positions of the side chain, leading to the formation of excretory products like calcitroic acid. mdpi.com The metabolism of maxacalcitol likely follows this established pathway, and by extension, this compound is also expected to be a substrate for CYP24A1. The deuteration in this compound is strategically placed to influence the rate of these enzymatic reactions.

Comparative Analysis of Metabolic Stability of this compound versus Non-Deuterated Analog

The introduction of deuterium (B1214612) at specific positions in a molecule can significantly alter its metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYPs. researchgate.net This effect has been observed in other deuterated vitamin D analogues.

A study on calcifediol-d3 (B602758), a deuterated form of calcifediol, demonstrated a notable increase in metabolic stability. vulcanchem.com Specifically, calcifediol-d3 showed a 15-20% reduction in first-pass metabolism, which was attributed to a slower rate of catabolism mediated by CYP24A1. vulcanchem.com This resulted in a 1.3-fold increase in bioavailability and a longer elimination half-life (18.2 days for the deuterated form versus 15.8 days for the non-deuterated form). vulcanchem.com

Role of Cytochrome P450 Enzymes (e.g., CYP24A1) and Other Metabolic Enzymes

The central role of cytochrome P450 enzymes in the metabolism of vitamin D analogues is well-established. CYP24A1, the vitamin D-24-hydroxylase, is the key enzyme responsible for the catabolism and inactivation of 1,25-(OH)2D3 and its analogues. physiology.org Its importance is underscored by the fact that inactivating mutations in the CYP24A1 gene can lead to conditions like idiopathic infantile hypercalcemia due to the inability to break down active vitamin D. physiology.org The metabolism of 22-oxacalcitriol has been shown to be inhibited by ketoconazole, a broad-spectrum P450 inhibitor, confirming the involvement of this enzyme family. nih.gov

In Vitro Metabolic Stability Studies in Hepatocytes and Microsomes

In vitro models are crucial for assessing the metabolic stability of new chemical entities. The primary systems used for this purpose are liver microsomes and hepatocytes. fda.govnih.gov

Liver microsomes , which are subcellular fractions containing a high concentration of phase I enzymes like CYPs, are a standard tool for evaluating metabolic clearance. nih.gov In these assays, the test compound is incubated with microsomes in the presence of necessary cofactors like NADPH, and the rate of disappearance of the parent compound is measured over time. nih.gov This allows for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).

Hepatocytes , either freshly isolated or cryopreserved, represent a more complete metabolic system as they contain both phase I and phase II enzymes, as well as transport proteins. fda.govlnhlifesciences.org Studies using hepatocytes can provide a more comprehensive picture of a compound's metabolic fate.

While specific data from in vitro stability studies of this compound in hepatocytes and microsomes are not widely published, the general procedures for such assays are well-defined. A typical study would involve incubating this compound with human liver microsomes or cryopreserved human hepatocytes and quantifying the remaining parent compound at various time points using LC-MS/MS. The results would be compared to those of its non-deuterated analog, maxacalcitol, to directly assess the impact of deuteration on its metabolic stability.

Future Directions and Emerging Research Avenues for Maxacalcitol D6

Design and Synthesis of Advanced Maxacalcitol-D6 Analogs with Modified Biological Profiles

The synthesis of vitamin D analogs is a complex process, often involving lengthy, linear routes and photochemical transformations to construct the unique triene system and multiple chiral centers. symeres.com Building upon the established chemistry of vitamin D derivatives, future research will focus on creating novel this compound analogs with tailored biological activities. The deuteration of the parent molecule already provides enhanced metabolic stability, a desirable trait for a therapeutic candidate. Further modifications could be aimed at refining its pharmacological profile.

Key areas for synthetic modification include:

A-Ring Modifications: Alterations to the 1,3-dihydroxy motif on the A-ring, such as the introduction of fluorine atoms or additional alkyl groups, can modulate binding affinity to the VDR and influence subsequent gene transcription. symeres.com

Side-Chain Variations: The side chain is a primary site for metabolism and a crucial determinant of biological activity. Designing novel side-chain variations for this compound could lead to analogs with even lower calcemic effects while retaining or enhancing their potent anti-proliferative and immunomodulatory activities. symeres.commdpi.com

Hybrid Compounds: Future synthesis could involve creating hybrid molecules that combine the deuterated Maxacalcitol (B1676222) scaffold with other pharmacophores. This approach could yield compounds with dual mechanisms of action, potentially offering synergistic therapeutic effects for complex diseases like cancer or autoimmune disorders.

The goal is to develop a new generation of deuterated vitamin D analogs that exhibit superior efficacy, target-tissue selectivity, and an optimized therapeutic window compared to existing compounds like Calcitriol (B1668218) and the parent Maxacalcitol. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

To fully elucidate the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular perturbations induced by the compound. nih.govnih.gov This approach moves beyond single-pathway analysis to create a comprehensive map of the drug's mechanism of action.

Future research integrating multi-omics data with this compound studies would involve:

Transcriptomics (RNA-Seq): To identify the full spectrum of genes regulated by this compound binding to the VDR in various cell types (e.g., kidney cells, parathyroid cells, immune cells). nih.govresearchgate.net This can reveal novel target genes and pathways influenced by the compound.

Proteomics: To quantify changes in protein expression downstream of gene regulation, confirming that transcriptional changes translate into functional protein-level responses. nih.gov This helps bridge the gap between genotype and phenotype. nih.gov

Metabolomics: To analyze how this compound alters cellular metabolism. This is particularly relevant for understanding its effects in cancer, where metabolic reprogramming is a key feature.

Epigenomics (ChIP-Seq, Methylome Analysis): To investigate how this compound influences the epigenetic landscape, including histone modifications and DNA methylation, which play crucial roles in VDR-mediated gene regulation. nih.govnih.gov

By combining these data layers, researchers can construct detailed network models of this compound action, identify novel biomarkers of response, and better predict its therapeutic effects and potential off-target activities. mdpi.comresearchgate.net

Application of Advanced Imaging Techniques for In Vivo Tracer Studies

The deuterium (B1214612) label on this compound makes it an excellent candidate for use as a tracer in advanced in vivo imaging studies. While not directly visible with techniques like PET or SPECT, its metabolic fate can be tracked with high precision using mass spectrometry imaging (MSI) on tissue sections post-administration. Furthermore, its biological effects can be monitored non-invasively using a variety of advanced imaging modalities.

Emerging applications include:

Micro-computed Tomography (µCT): To provide high-resolution, 3D assessment of the effects of this compound analogs on bone structure and cardiovascular calcification in preclinical models. nih.gov

Magnetic Resonance Imaging (MRI): For detailed, non-invasive visualization of soft tissues, allowing for the assessment of tumor response or reduction of inflammation in models of cancer or autoimmune disease following treatment with this compound analogs. nih.gov

Positron Emission Tomography (PET): While this compound itself is not a PET tracer, PET imaging with other radiolabeled molecules (e.g., [¹⁸F]FDG for metabolism, or specific inflammation tracers) can be used to dynamically monitor the therapeutic efficacy of this compound in vivo. nih.gov

Photoacoustic Imaging (PAI): This hybrid technique combines light and sound to visualize tissue features with high contrast. nih.gov It could be used to monitor changes in vascularity or oxygenation in tumors treated with novel this compound analogs.

These advanced imaging techniques allow for longitudinal studies in the same animal, reducing biological variability and providing dynamic insights into the in vivo efficacy of next-generation compounds derived from this compound. nih.gov

Computational Modeling and Simulation for Predictive this compound Research

Computational modeling and simulation are indispensable tools for accelerating drug discovery and development. unimelb.edu.au In the context of this compound, these approaches can be used to predict the properties of novel analogs, understand their interactions with the VDR, and simulate their effects on biological networks.

Key computational strategies include:

Molecular Docking and Dynamics: Simulating the binding of newly designed this compound analogs to the ligand-binding pocket of the VDR. This can predict binding affinity and help prioritize which analogs to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of analogs with their biological activity. This allows for the in silico screening of virtual compounds to identify candidates with desired profiles.

Systems Biology Modeling: Creating computational models of the entire VDR signaling pathway, incorporating multi-omics data. nih.gov These models can simulate the cellular response to this compound treatment and predict how modifications to the molecule might alter downstream effects, helping to understand the emergence of complex biological behaviors. unimelb.edu.aucyi.ac.cy

By integrating computational approaches, researchers can adopt a more rational design strategy, reducing the time and cost associated with traditional trial-and-error laboratory experiments. cyi.ac.cy

Translational Relevance of Preclinical Discoveries to Therapeutic Development Strategies

The ultimate goal of the research avenues described above is to translate preclinical discoveries into effective therapeutic strategies for human diseases. Maxacalcitol has already shown promise in preclinical and clinical settings for conditions like secondary hyperparathyroidism, psoriasis, and certain cancers. mdpi.commedchemexpress.comkyoto-u.ac.jp The development of advanced, deuterated analogs, guided by multi-omics and computational modeling, has significant translational potential.

The pathway from preclinical discovery to clinical application involves:

Identifying Target Indications: Multi-omics data may reveal that this compound analogs are particularly effective in specific patient subgroups or for novel indications not previously considered. nih.gov

Biomarker Development: Systems-level analysis can uncover predictive biomarkers that identify patients most likely to respond to therapy, enabling a personalized medicine approach. researchgate.net

Informing Clinical Trial Design: Preclinical data from in vivo imaging and pharmacokinetic studies using this compound will be crucial for designing informative Phase I and II clinical trials for new analogs. dtic.mil

Combination Therapies: Understanding the precise mechanism of action can highlight opportunities for rational combination therapies. For instance, combining a this compound analog with an immunotherapy agent or a targeted cancer drug could lead to synergistic effects and improved patient outcomes.

The enhanced stability and potentially superior biological profile of next-generation this compound analogs, developed through these integrated research strategies, could lead to safer and more effective treatments for a range of diseases linked to dysregulated vitamin D signaling. dtic.mil

Q & A

Q. How can researchers improve the reproducibility of cell-based assays involving this compound?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batches). Use cell authentication services (e.g., STR profiling) and mycoplasma testing. Report assay controls (e.g., Z’-factor for high-throughput screens). Share protocols via platforms like protocols.io to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maxacalcitol-D6
Reactant of Route 2
Maxacalcitol-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.